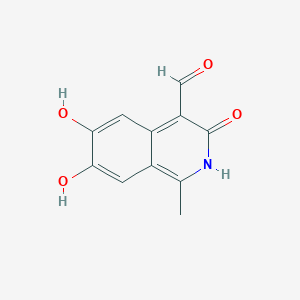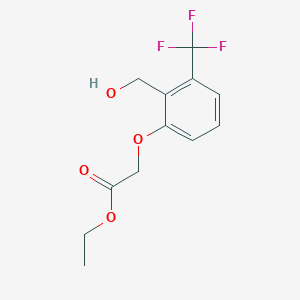![molecular formula C25H15FN4OS B14873537 (2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14873537.png)
(2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound that features a unique structure combining a pyrazole ring, a fluorophenyl group, and a benzoimidazothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Construction of the Benzoimidazothiazolone Core: This step involves the cyclization of a thioamide with an ortho-diamine derivative under high-temperature conditions.
Final Coupling Reaction: The final step is the coupling of the pyrazole derivative with the benzoimidazothiazolone core using a suitable base and solvent system to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazothiazolone core, potentially yielding reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
- (Z)-2-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
Uniqueness
The uniqueness of (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C25H15FN4OS |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2Z)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H15FN4OS/c26-18-12-10-16(11-13-18)23-17(15-29(28-23)19-6-2-1-3-7-19)14-22-24(31)30-21-9-5-4-8-20(21)27-25(30)32-22/h1-15H/b22-14- |
InChI Key |
MITJMHCCSUKJKI-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


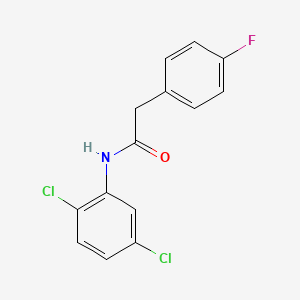

![(E)-2-(4-methoxy-3-(piperidin-1-ylsulfonyl)styryl)benzo[d]thiazole](/img/structure/B14873466.png)
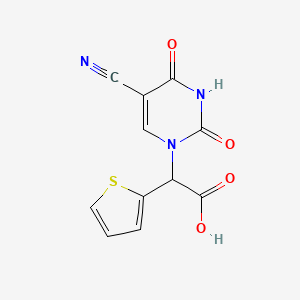
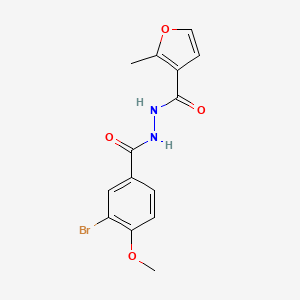
![(E)-N-(benzo[d]thiazol-2-yl)-4-methyl-N'-phenylbenzimidamide](/img/structure/B14873485.png)
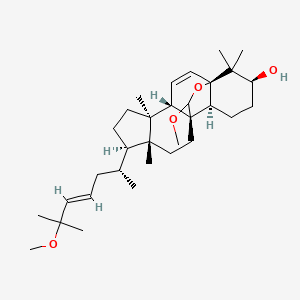
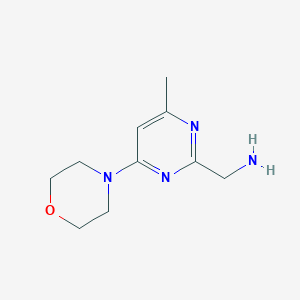
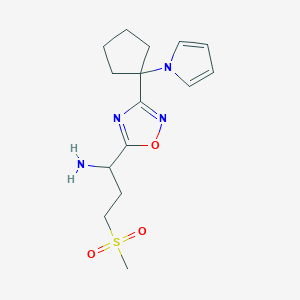
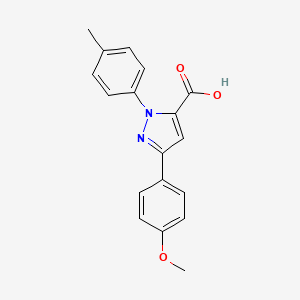
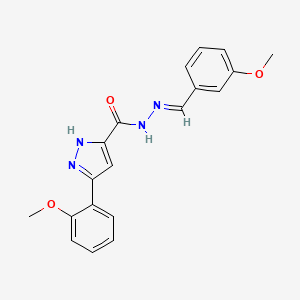
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14873518.png)
